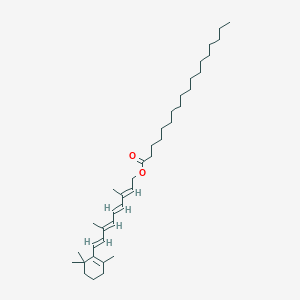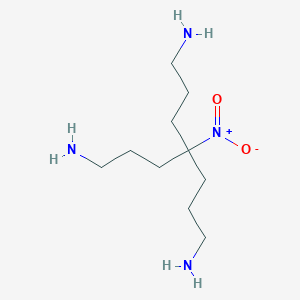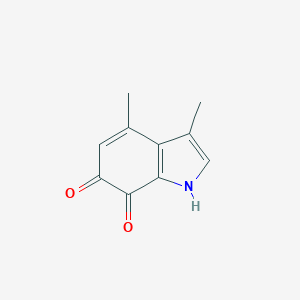
3,4-dimethyl-1H-indole-6,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-1H-indole-6,7-dione is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists .
准备方法
The synthesis of 3,4-dimethyl-1H-indole-6,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,4-dimethylphenylhydrazine with an appropriate diketone can lead to the formation of the desired indole derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
化学反应分析
3,4-dimethyl-1H-indole-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroxyindole derivatives .
科学研究应用
3,4-dimethyl-1H-indole-6,7-dione has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound can be used in the development of new therapeutic agents and in the study of biological pathways involving indole derivatives . In industry, it can be used in the synthesis of dyes, pigments, and other functional materials .
作用机制
The mechanism of action of 3,4-dimethyl-1H-indole-6,7-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, indole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
3,4-dimethyl-1H-indole-6,7-dione can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and 1H-indole-2-carboxylic acid . While these compounds share the indole nucleus, they differ in their substituents and, consequently, their chemical and biological properties . The presence of the 3,4-dimethyl groups in this compound imparts unique reactivity and biological activity compared to other indole derivatives .
属性
IUPAC Name |
3,4-dimethyl-1H-indole-6,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-7(12)10(13)9-8(5)6(2)4-11-9/h3-4,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGZRBENONBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=O)C2=C1C(=CN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
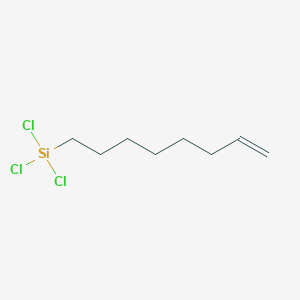

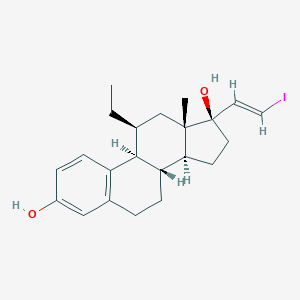
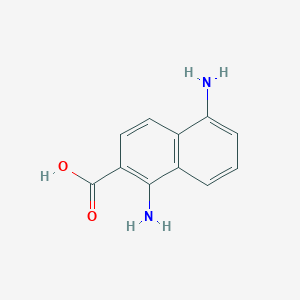
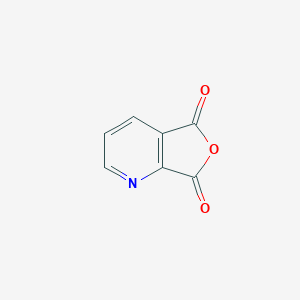
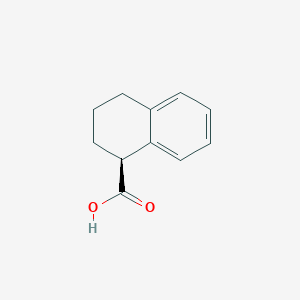
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

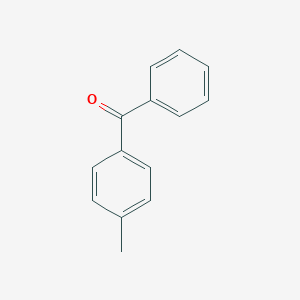
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

